molecular formula C7H6Cl2OS B14681950 1,3-Dichlorophenyl methyl sulfoxide CAS No. 35515-24-3

1,3-Dichlorophenyl methyl sulfoxide

Cat. No.: B14681950
CAS No.: 35515-24-3
M. Wt: 209.09 g/mol
InChI Key: QWGMBEXKOOANNE-UHFFFAOYSA-N
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Description

1,3-Dichlorophenyl methyl sulfoxide is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfoxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorophenyl methyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dichlorophenyl methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, ensuring high yields and minimal by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorophenyl methyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: 1,3-Dichlorophenyl methyl sulfone.

    Reduction: 1,3-Dichlorophenyl methyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dichlorophenyl methyl sulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichlorophenyl methyl sulfoxide involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

1,3-Dichlorophenyl methyl sulfoxide can be compared with other similar compounds, such as:

    1,3-Dichlorobenzene: Lacks the sulfoxide group and has different chemical reactivity.

    1,3-Dichlorophenyl methyl sulfide: The reduced form of the sulfoxide, with distinct chemical properties.

    1,4-Dichlorophenyl methyl sulfoxide: A positional isomer with chlorine atoms at different positions on the benzene ring.

Properties

CAS No.

35515-24-3

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.09 g/mol

IUPAC Name

2,4-dichloro-1-methylsulfinylbenzene

InChI

InChI=1S/C7H6Cl2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

QWGMBEXKOOANNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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